molecular formula C8H6Br2N2O B1525064 3-Bromoimidazo[1,2-a]pyridine-2-carbaldehyde hydrobromide CAS No. 1311317-97-1

3-Bromoimidazo[1,2-a]pyridine-2-carbaldehyde hydrobromide

Cat. No.: B1525064
CAS No.: 1311317-97-1
M. Wt: 305.95 g/mol
InChI Key: JJGIYDFJHCEWIR-UHFFFAOYSA-N
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Description

3-Bromoimidazo[1,2-a]pyridine-2-carbaldehyde hydrobromide is a heterocyclic compound that features a bromine atom at the 3-position of the imidazo[1,2-a]pyridine ring and an aldehyde group at the 2-position

Mechanism of Action

The mode of action of such compounds typically involves interaction with specific biological targets, such as enzymes or receptors, leading to changes in cellular processes. The exact targets and mode of action for “3-Bromoimidazo[1,2-a]pyridine-2-carbaldehyde hydrobromide” would depend on the specific functional groups present in the compound and their spatial arrangement .

The compound’s pharmacokinetics, including its absorption, distribution, metabolism, and excretion (ADME) properties, would be influenced by factors such as its molecular weight, polarity, and solubility. These properties also affect the compound’s bioavailability, or the extent and rate at which it reaches its site of action .

The action environment, including factors such as pH, temperature, and the presence of other molecules, can influence the compound’s stability, efficacy, and mode of action. For example, certain environmental conditions might enhance or inhibit the compound’s interaction with its targets .

Chemical Reactions Analysis

3-Bromoimidazo[1,2-a]pyridine-2-carbaldehyde hydrobromide undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom at the 3-position can be substituted with other nucleophiles under appropriate conditions.

    Oxidation Reactions: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction Reactions: The aldehyde group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Cyclization Reactions: The compound can undergo further cyclization reactions to form more complex heterocyclic structures.

Comparison with Similar Compounds

3-Bromoimidazo[1,2-a]pyridine-2-carbaldehyde hydrobromide can be compared with other similar compounds such as:

These comparisons highlight the unique features of this compound, particularly its reactivity and versatility in various chemical and biological applications .

Properties

IUPAC Name

3-bromoimidazo[1,2-a]pyridine-2-carbaldehyde;hydrobromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5BrN2O.BrH/c9-8-6(5-12)10-7-3-1-2-4-11(7)8;/h1-5H;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJGIYDFJHCEWIR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NC(=C(N2C=C1)Br)C=O.Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6Br2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.95 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1311317-97-1
Record name Imidazo[1,2-a]pyridine-2-carboxaldehyde, 3-bromo-, hydrobromide (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1311317-97-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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3-Bromoimidazo[1,2-a]pyridine-2-carbaldehyde hydrobromide
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3-Bromoimidazo[1,2-a]pyridine-2-carbaldehyde hydrobromide
Reactant of Route 3
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3-Bromoimidazo[1,2-a]pyridine-2-carbaldehyde hydrobromide
Reactant of Route 4
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3-Bromoimidazo[1,2-a]pyridine-2-carbaldehyde hydrobromide
Reactant of Route 5
3-Bromoimidazo[1,2-a]pyridine-2-carbaldehyde hydrobromide
Reactant of Route 6
3-Bromoimidazo[1,2-a]pyridine-2-carbaldehyde hydrobromide

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